3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Catalog No.
S702734
CAS No.
5149-69-9
M.F
C11H7NO2
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

CAS Number

5149-69-9

Product Name

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

IUPAC Name

3-(1-benzofuran-2-yl)-3-oxopropanenitrile

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2

InChI Key

GCABLKFGYPIVFC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N

Synthesis:

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (BFP) can be synthesized through various methods, including the Knoevenagel condensation of benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of a base catalyst []. This reaction yields BFP as a colorless liquid [].

Chemical Properties:

BFP possesses several interesting chemical properties relevant to scientific research. It contains an "active methylene" group, meaning the carbon atom adjacent to the ketone (C=O) and the nitrile (C≡N) groups exhibits enhanced reactivity []. This property allows BFP to participate in various condensation reactions with other molecules, making it a valuable building block for organic synthesis [].

Additionally, BFP features a hydroxyl group (OH) at the 3-position, further expanding its potential applications in various chemical transformations [].

Potential Applications:

While research on BFP's specific applications is ongoing, its unique chemical properties suggest potential in several areas:

  • Organic synthesis: As mentioned earlier, BFP's active methylene group and hydroxyl group make it a versatile building block for synthesizing various organic compounds, including heterocycles, pharmaceuticals, and functional materials [, ].
  • Medicinal chemistry: BFP's structural similarity to certain biologically active molecules has led to investigations into its potential therapeutic properties. Studies have explored its antiproliferative activity against cancer cell lines []. However, further research is necessary to fully understand its potential as a drug candidate.
  • Material science: BFP's chemical functionalities might be useful in developing novel materials with specific properties. For example, its ability to participate in condensation reactions could be exploited to create polymers with desired functionalities [].

Limitations and Future Directions:

Despite its potential, research on BFP's applications remains limited. Further studies are required to:

  • Explore its detailed reactivity: A deeper understanding of BFP's reaction pathways and mechanisms is necessary for its efficient utilization in various synthetic endeavors.
  • Evaluate its biological activity: More extensive studies are needed to assess BFP's potential as a therapeutic agent, including its efficacy, safety, and mechanism of action.
  • Investigate its material science applications: Research is needed to explore BFP's suitability for developing novel materials with desired properties.

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula C11_{11}H7_7NO2_2 and a molecular weight of 189.18 g/mol. It features a benzofuran moiety, which is a fused bicyclic structure composed of a benzene ring and a furan ring. This compound is categorized as a nitrile due to the presence of the cyano group (-C≡N) attached to the propanone framework. The compound exhibits potential biological activities and is of interest in organic synthesis and medicinal chemistry.

Typical for carbonyl compounds and nitriles. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of various derivatives.
  • Cyclization Reactions: It can react with diazonium salts or other electrophiles to form heterocyclic compounds, enhancing its structural diversity .
  • Oxidative Cyclizations: The compound has been reported to undergo oxidative cyclization reactions mediated by manganese(III) acetate, yielding complex cyclic structures .

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has shown various biological activities, particularly in antimicrobial and anti-inflammatory studies. Compounds derived from benzofuran have been linked to significant pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives exhibit potent antibacterial and antifungal effects .
  • Anti-inflammatory Effects: Related compounds have demonstrated efficacy in reducing inflammation in biological models, suggesting potential therapeutic applications .

The synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of benzofuran derivatives with appropriate nitriles or carbonyl compounds under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through the application of microwave energy, often leading to cleaner reactions with fewer byproducts .
  • Oxidative Methods: Utilizing oxidants such as manganese(III) acetate facilitates the formation of this compound from simpler precursors through oxidative cyclization .

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug discovery for treating infections or inflammatory diseases.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as precursors for novel materials.

Studies involving 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile have focused on its interactions with biological targets:

  • Enzyme Inhibition: Research has indicated that certain derivatives may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding Studies: Investigations into how this compound interacts with various receptors could elucidate its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, including:

Compound NameStructure TypeKey Features
3-(Furan-2-yl)-3-oxopropanenitrileFuran-basedSimilar nitrile functionality but lacks benzene fusion.
1-BenzofuranBenzofuranCore structure without additional functional groups.
5-Amino-benzofuran derivativesAmino-substitutedEnhanced biological activity due to amino group presence.

Uniqueness

What sets 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile apart is its specific combination of the benzofuran moiety with a propanone and nitrile group, which may confer unique reactivity patterns and biological properties not found in simpler analogs.

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, designated by the Chemical Abstracts Service number 5149-69-9, represents a multifunctional organic compound characterized by its distinctive molecular architecture. The compound possesses a molecular weight of 185.18 grams per mole and exhibits the molecular formula C11H7NO2. The International Union of Pure and Applied Chemistry nomenclature system assigns this compound the systematic name 3-(1-benzofuran-2-yl)-3-oxopropanenitrile, reflecting its structural composition comprising a benzofuran ring system attached to a propanenitrile chain bearing a ketone functionality.

The structural framework of this compound encompasses several notable features that contribute to its chemical reactivity and synthetic utility. The benzofuran moiety consists of a fused bicyclic system composed of a benzene ring and a furan ring, providing aromatic stability while maintaining reactive sites for further functionalization. The propanenitrile side chain incorporates both a ketone group (oxo functionality) and a nitrile group (cyano functionality), creating what researchers have termed an "active methylene" system. This active methylene group, positioned between the electron-withdrawing ketone and nitrile functionalities, exhibits enhanced reactivity that enables participation in various condensation reactions.

Alternative nomenclature for this compound includes beta-Oxo-2-benzofuranpropanenitrile and 2-Cyanoacetylcoumarone, reflecting different approaches to describing its structural components. The compound's International Chemical Identifier Key is GCABLKFGYPIVFC-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation O=C(CC#N)C1=CC2=CC=CC=C2O1 accurately describes the compound's connectivity pattern.

Historical Context in Heterocyclic Chemistry

The development and recognition of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile emerged from the broader historical context of benzofuran chemistry, which traces its origins to the pioneering work of William Henry Perkin in 1870. Perkin's initial synthesis of the benzofuran ring system established the foundation for subsequent investigations into this important class of heterocyclic compounds. The benzofuran scaffold has since found extensive applications across diverse fields, including pharmaceuticals, materials science, and synthetic organic chemistry.

The specific compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile was first documented in chemical databases with a creation date of 2005-08-08, indicating its relatively recent formal characterization in the literature. However, the synthetic methodologies leading to its preparation have deeper historical roots in the development of heterocyclic chemistry. The compound's synthesis typically involves the Knoevenagel condensation of benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of base catalysts, a reaction methodology that has been employed since the early twentieth century.

Research investigations into benzofuran derivatives gained significant momentum during the latter half of the twentieth century as chemists recognized the pharmacological potential of these heterocyclic systems. The identification of biologically active benzofuran compounds in natural products and their subsequent synthetic applications drove continued interest in developing new synthetic approaches and functionalizing existing benzofuran scaffolds. The emergence of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a research compound reflects this ongoing exploration of benzofuran chemistry and its applications in medicinal chemistry.

The compound's recognition as a versatile synthetic intermediate became particularly evident through the work of researchers such as Dawood, Farag, and Abdel-Aziz, who demonstrated its utility in constructing complex heterocyclic systems. Their investigations revealed the compound's ability to serve as a building block for synthesizing azoles and azolo-azine derivatives, establishing its importance in contemporary heterocyclic synthesis.

Significance in Contemporary Organic Synthesis

Contemporary organic synthesis has embraced 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a pivotal building block for constructing diverse heterocyclic architectures, reflecting its exceptional versatility and synthetic utility. The compound's significance stems from its unique combination of functional groups that enable multiple reaction pathways and the formation of complex molecular structures through convergent synthetic strategies.

Recent synthetic applications have demonstrated the compound's effectiveness in cycloaddition reactions, particularly in the construction of pyrazole derivatives through reactions with hydrazonoyl halides. Research has shown that treatment of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile with various hydrazonoyl chlorides in ethanolic sodium ethoxide solution furnishes pyrazole derivatives in good yields. These pyrazole products can be further transformed through treatment with hydrazine hydrate to afford pyrazolo[3,4-d]pyridazine derivatives, illustrating the compound's role in multi-step synthetic sequences.

The compound's utility extends to the synthesis of benzimidazole-containing systems through condensation reactions with heterocyclic diazonium salts. These reactions proceed smoothly to afford hydrazones that can be further cyclized to generate bridgehead-nitrogen heterocycles incorporating the benzofuran moiety. Such transformations have proven valuable for accessing complex heterocyclic systems that would be challenging to prepare through alternative synthetic routes.

Reaction TypeProducts FormedTypical YieldsKey Applications
Hydrazonoyl halide cyclizationPyrazole derivatives72-80%Pharmaceutical intermediates
Diazonium salt couplingHydrazone derivatives75-85%Heterocyclic synthesis
Benzimidazole condensationFused azolo-azines68-87%Materials science
Thiazolidine formationThiazole derivatives70-90%Bioactive compounds

Modern synthetic methodologies have also explored the compound's potential in transition metal-catalyzed transformations, particularly in the context of cycloaddition reactions. The benzofuran moiety provides an excellent framework for participating in [2+2+2] cycloaddition processes, enabling the construction of polycyclic aromatic systems with defined regioselectivity. These transformations have found applications in the synthesis of materials with nonlinear optical properties and in the preparation of extended π-conjugated systems.

The compound's active methylene functionality has proven particularly valuable in multicomponent reactions, where it can serve as both a nucleophile and an electrophile depending on the reaction conditions. This dual reactivity enables the construction of diverse molecular scaffolds through one-pot synthetic protocols, reducing the number of synthetic steps required and improving overall efficiency. Research has demonstrated its utility in constructing thiazole derivatives through reactions with phenyl isothiocyanate and various alkylating agents.

Contemporary medicinal chemistry applications have highlighted the compound's potential as a lead structure for developing biologically active molecules. The benzofuran scaffold present in the compound serves as a privileged structure in drug discovery, with numerous benzofuran-containing pharmaceuticals demonstrating therapeutic efficacy across various disease areas. The additional functional groups present in 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile provide multiple sites for structure-activity relationship studies and pharmacological optimization.

XLogP3

2.2

Other CAS

5149-69-9

Wikipedia

Benzofuran, 2-cyanoacetyl-

Dates

Modify: 2023-08-15

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